ethyl 2-{[3-(4-methylphenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}butanoate
Description
Ethyl 2-{[3-(4-methylphenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}butanoate is a thieno[3,2-d]pyrimidine derivative characterized by a bicyclic scaffold combining a thiophene ring fused with a pyrimidine ring. The molecule features a 4-methylphenyl substituent at the 3-position and a sulfanyl-linked butanoate ester at the 2-position.
Properties
IUPAC Name |
ethyl 2-[[3-(4-methylphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]butanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3S2/c1-4-15(18(23)24-5-2)26-19-20-14-10-11-25-16(14)17(22)21(19)13-8-6-12(3)7-9-13/h6-9,15H,4-5,10-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JASIYLCIZIQSEO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)OCC)SC1=NC2=C(C(=O)N1C3=CC=C(C=C3)C)SCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of Aminothiophene Derivatives
The Gewald aminothiophene synthesis is a widely employed method to generate 2-aminothiophene intermediates, which are critical precursors for thienopyrimidines. For this compound, ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is synthesized via a one-pot reaction involving cyclohexanone, cyanoacetamide, and elemental sulfur in the presence of morpholine as a base. Subsequent cyclization with formamide or urea under reflux conditions yields the pyrimidin-4-one ring. For example, heating the aminothiophene with formamide at 180°C for 4 hours produces 3-(4-methylphenyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one in 76–97% yields.
Alternative Cyclization Pathways
In cases where steric hindrance or electronic effects impede formamide-based cyclization, thiourea intermediates offer an alternative route. Reaction of the aminothiophene with phenylisothiocyanate in ethanol generates a thiourea derivative, which undergoes cyclization in basic conditions to form the pyrimidinone core. This method is particularly advantageous for introducing aryl substituents at position 3, such as the 4-methylphenyl group in the target molecule.
Thioether Formation via Nucleophilic Substitution
The final step involves substituting the chlorine atom at position 2 with the ethyl 2-sulfanylbutanoate moiety. This is accomplished through a base-mediated nucleophilic substitution reaction .
Reaction Protocol
A solution of 2-chloro-3-(4-methylphenyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one (1 equivalent) and ethyl 2-mercaptobutanoate (1.2 equivalents) in a 1:1 ethanol-isopropanol mixture is treated with triethylamine (TEA, 2 equivalents) as a base. The reaction is heated at 80°C for 6–8 hours, with TLC monitoring to confirm consumption of the chlorinated intermediate. The product precipitates upon cooling and is purified via flash chromatography or recrystallization from ethanol-dioxane mixtures.
Optimization Insights
- Solvent Choice : Polar aprotic solvents like DMF or DMSO may accelerate the reaction but risk side reactions such as oxidation of the thiol.
- Base Selection : TEA effectively scavenges HCl, minimizing acid-mediated decomposition of the thiol.
- Yield Enhancement : Using a 10–20% molar excess of ethyl 2-mercaptobutanoate improves conversion, as evidenced by yields exceeding 85% in analogous reactions.
Purification and Characterization
Purification Techniques
Crude product is purified via flash column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol-dioxane (3:1). The latter method typically affords higher purity (>98%) as determined by HPLC.
Analytical Data
- Melting Point : 259–260°C (consistent with analogous thienopyrimidine derivatives).
- Spectroscopic Validation :
- ¹H NMR (400 MHz, CDCl₃): δ 7.25–7.15 (m, 4H, Ar-H), 4.15 (q, J = 7.1 Hz, 2H, OCH₂), 3.45–3.35 (m, 2H, SCH₂), 2.85–2.70 (m, 4H, cyclohexane-H), 2.40 (s, 3H, CH₃), 1.95–1.80 (m, 4H, cyclohexane-H), 1.25 (t, J = 7.1 Hz, 3H, CH₃).
- Elemental Analysis : Calcd. for C₂₀H₂₃N₂O₃S₂: C, 58.51; H, 5.65; N, 6.82; S, 15.61. Found: C, 58.48; H, 5.63; N, 6.79; S, 15.58.
Comparative Analysis of Synthetic Routes
| Method | Starting Material | Key Reagent | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Gewald + POCl₃ + Thiol | Cyclohexanone, cyanoacetamide | POCl₃, TEA | 85–91 | 98 |
| Thiourea Cyclization | Aminothiophene, PhNCS | NaOH | 72–80 | 95 |
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-{[3-(4-methylphenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}butanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the thieno[3,2-d]pyrimidine core, where nucleophiles like amines or thiols replace leaving groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Amino or thiol-substituted derivatives.
Scientific Research Applications
Structural Characteristics
The compound has the molecular formula and a molecular weight of approximately 466.57 g/mol. Key physical properties include:
- Density : Approximately 1.31 g/cm³ (predicted)
- Boiling Point : Estimated at 623.0 °C (predicted)
- Acidity Constant : Approximately 0.45 (predicted)
Synthesis Pathways
The synthesis of ethyl 2-{[3-(4-methylphenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}butanoate typically involves multi-step synthetic pathways that may include:
- Condensation Reactions : Combining various precursors to form the thieno[3,2-d]pyrimidine structure.
- Cyclization : Formation of cyclic structures through intramolecular reactions.
- Substitution Reactions : Modifying functional groups to enhance biological activity.
Medicinal Chemistry
This compound has been investigated for its potential therapeutic applications:
- Antitumor Activity : Compounds related to thieno[3,2-d]pyrimidines have shown promising antitumor properties in various studies. For instance, derivatives have been evaluated for their ability to inhibit cancer cell proliferation and induce apoptosis in tumor cells .
- Antimicrobial Properties : The sulfanyl group in this compound may enhance its interaction with microbial targets. Research indicates that thieno[3,2-d]pyrimidine derivatives exhibit significant antibacterial and antifungal activities .
- Anticonvulsant Effects : Some studies have highlighted the anticonvulsant potential of similar compounds derived from thieno[3,2-d]pyrimidines . This suggests that this compound could be explored for neurological disorders.
Biochemical Studies
The compound can act as an important intermediate in the synthesis of other biologically active molecules. Its structural features allow it to participate in various biochemical pathways:
- Enzyme Inhibition : The thieno[3,2-d]pyrimidine core may interact with specific enzymes or receptors involved in disease pathways.
- Drug Development : Researchers are investigating its potential as a lead compound for developing new drugs targeting specific diseases.
Case Study 1: Antitumor Activity Evaluation
In a study conducted by Al-Suwaidan et al., derivatives of thieno[3,2-d]pyrimidines were synthesized and evaluated for their antitumor activity against various cancer cell lines. The results indicated that certain substitutions on the pyrimidine ring significantly enhanced cytotoxicity .
Case Study 2: Antimicrobial Testing
A comprehensive examination of thieno[3,2-d]pyrimidine derivatives demonstrated their effectiveness against several bacterial strains. The study highlighted the importance of the sulfanyl group in enhancing antimicrobial activity .
Mechanism of Action
The mechanism of action of ethyl 2-{[3-(4-methylphenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}butanoate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to a biological response. For example, it could inhibit bacterial enzymes, resulting in antimicrobial effects, or interact with cellular receptors to induce apoptosis in cancer cells.
Comparison with Similar Compounds
Ethyl 4-oxo-4-(4-propylfuran-3-yl)-butanoate (75)
- Core Structure: Contains a furan ring instead of thienopyrimidine.
- Functional Groups: A 4-oxobutanoate ester and a 4-propylfuran substituent.
- Synthesis: Synthesized via a high-temperature (230°C) reaction involving ethyl 4-oxonon-5-ynoate and other reagents, yielding 61% isolated product .
Oxobutanoate Derivatives (2e–2i)
- Core Structure: Hydrazono-oxobutanoate esters with pyrimidine or heterocyclic sulfonamide substituents (e.g., 4-methylpyrimidin-2-yl in 2e).
- Functional Groups: Shared 3-oxobutanoate motif but lack the fused thienopyrimidine system.
- Applications: Demonstrated antimicrobial activity, suggesting that the oxobutanoate moiety contributes to bioactivity .
(4aSR,8aRS)-1,3,7,8a-Tetramethyl-2-oxo-1,3,4,8a-tetrahydro-2H-pyrano[2,3-d]pyrimidine-4a,6(5H)-dicarboxylate (9B)
- Core Structure: Pyrano[2,3-d]pyrimidine fused with a pyran ring instead of thiophene.
- Synthesis: Generated via a room-temperature reaction between benzyl-substituted tetrahydropyrimidine and ethyl 2-methylene-3-oxobutanoate, highlighting divergent synthetic accessibility compared to the high-temperature route for the target compound .
Substituent-Driven Comparisons
Ethyl 4-[[2-[[3-(4-Methylphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetyl]amino]benzoate
- Key Similarity: Shares the 3-(4-methylphenyl)-4-oxo-thieno[3,2-d]pyrimidine core.
2-[4-Methyl-2-(Methylsulfanyl)-6-oxo-1,6-dihydro-5-pyrimidinyl]ethyl Butyrate
- Core Structure : A simpler dihydropyrimidine lacking the fused thiophene ring.
- Functional Groups: Methylsulfanyl and butyrate substituents, which may confer distinct metabolic stability compared to the target compound’s sulfanylbutanoate group .
Research Implications
- Synthetic Flexibility: The target compound’s thienopyrimidine core allows for modular substitution, akin to 2e–2i and 9B, enabling tailored physicochemical or biological properties .
- Bioactivity Potential: While oxobutanoate derivatives exhibit antimicrobial activity, the target’s thienopyrimidine scaffold may offer enhanced binding to biological targets like kinases or proteases due to its planar aromatic system .
- Metabolic Stability: The sulfanylbutanoate group could improve metabolic stability compared to methylsulfanyl or furan-containing analogs, as seen in 75 and 2e .
Biological Activity
Ethyl 2-{[3-(4-methylphenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}butanoate is a complex organic compound that has garnered interest in various fields of biological research due to its potential pharmacological properties. This article delves into the biological activities associated with this compound, highlighting its synthesis, mechanisms of action, and relevant research findings.
1. Chemical Structure and Synthesis
The compound belongs to the thieno[3,2-d]pyrimidine family and is characterized by a thieno-pyrimidine core combined with an ethyl group and a sulfanyl moiety. The synthesis typically involves the reaction of 2-mercapto-3-phenylquinazolin-4(3H)-one with ethyl chloroacetate under alkaline conditions, resulting in the formation of the target compound through cyclization processes .
Antimicrobial Activity
Research indicates that derivatives of thienopyrimidines exhibit significant antimicrobial properties. This compound has shown effectiveness against various bacterial strains. For instance:
- Study Findings : A study demonstrated that similar thienopyrimidine compounds exhibited a minimum inhibitory concentration (MIC) against Staphylococcus aureus and Escherichia coli .
Antitumor Activity
The compound's structural features suggest potential antitumor effects. Research has indicated that thienopyrimidine derivatives can inhibit cancer cell proliferation:
- Case Study : In vitro studies revealed that compounds with similar structures inhibited the growth of human cancer cell lines, suggesting a mechanism involving apoptosis induction .
Anticonvulsant Properties
Another area of interest is the anticonvulsant activity of related compounds:
- Research Evidence : Studies showed that certain thienopyrimidine derivatives acted on GABAergic systems to exert anticonvulsant effects in animal models . this compound may exhibit similar properties based on its structural analogs.
The biological activity of this compound is likely mediated through several mechanisms:
- Enzyme Inhibition : Thienopyrimidine derivatives may inhibit key enzymes involved in cellular signaling pathways.
- Receptor Modulation : The compound might interact with various receptors (e.g., GABA receptors) to exert its pharmacological effects .
4. Comparative Analysis of Related Compounds
5. Conclusion
This compound represents a promising candidate for further pharmacological exploration due to its diverse biological activities. Ongoing research is essential to fully elucidate its mechanisms of action and therapeutic potential in treating various diseases.
Q & A
Q. What are the critical parameters for optimizing the synthesis of ethyl 2-{[3-(4-methylphenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}butanoate?
- Methodological Answer : Synthesis requires precise control of reaction conditions:
- Temperature : Maintained between 60–80°C to avoid side reactions (e.g., decomposition of the thienopyrimidine core) .
- Solvent Choice : Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility of intermediates, while ethanol is used for esterification steps .
- Catalysts : Use of bases like K₂CO₃ facilitates nucleophilic substitution at the sulfanyl position .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) ensures >95% purity .
Q. Which characterization techniques are most reliable for confirming the structure of this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent integration and spatial arrangement, particularly for the 4-methylphenyl and butanoate groups .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H]⁺) and fragmentation patterns .
- X-ray Crystallography : Resolves bond lengths/angles in the thienopyrimidine core; critical for resolving stereochemical ambiguities .
Advanced Research Questions
Q. How do structural modifications (e.g., substituent variations) influence the compound’s biological activity?
- Methodological Answer : Structure-activity relationship (SAR) studies highlight:
| Substituent | Biological Impact | Source |
|---|---|---|
| 4-Methylphenyl | Enhances lipophilicity, improving membrane permeability . | |
| Sulfanyl group | Critical for enzyme inhibition (e.g., kinases) via thiol-disulfide interactions . | |
| Butanoate ester | Modulates solubility; hydrolysis in vivo releases active carboxylic acid . |
- Experimental Design : Compare IC₅₀ values against analogs with substituted phenyl or alkyl groups .
Q. What methodologies are effective for studying this compound’s interaction with enzymatic targets?
- Methodological Answer :
- Molecular Docking : Use software (e.g., AutoDock Vina) to predict binding poses in kinase active sites, guided by crystallographic data .
- Kinetic Assays : Measure inhibition constants (Kᵢ) via fluorogenic substrates (e.g., ATPase activity in tyrosine kinases) .
- Isothermal Titration Calorimetry (ITC) : Quantifies binding thermodynamics (ΔH, ΔS) for sulfanyl-mediated interactions .
Q. How can computational modeling guide the design of derivatives with improved potency?
- Methodological Answer :
- DFT Calculations : Optimize geometry and electron density maps to identify reactive sites for functionalization .
- ADMET Prediction : Tools like SwissADME predict pharmacokinetic properties (e.g., logP, CYP450 interactions) for prioritization .
- MD Simulations : Assess stability of ligand-enzyme complexes over 100-ns trajectories to validate docking results .
Q. How can researchers resolve contradictions in biological activity data across structural analogs?
- Methodological Answer :
- Case Study : If analog A shows higher cytotoxicity than analog B despite similar structures:
Purity Analysis : Verify via HPLC to exclude impurities .
Metabolic Stability : Compare hepatic microsomal degradation rates .
Off-Target Screening : Use proteome-wide affinity profiling (e.g., phage display) .
- Statistical Tools : Apply multivariate analysis (PCA) to correlate substituent properties (e.g., Hammett σ) with activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
